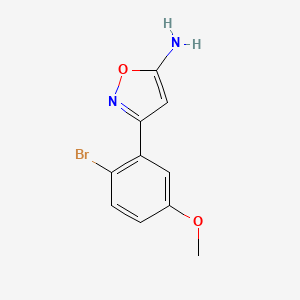![molecular formula C12H24N2O3 B13550095 tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate: is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is notable for its structural features, which include a tert-butyl group and a hydroxypropyl substituent, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the hydroxypropyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with (S)-2-chloropropanol under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to a different functional group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used to replace the hydroxy group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. Piperazine derivatives are known for their activity against various pathogens, including bacteria and fungi. This compound, in particular, has shown promise in preliminary studies for its antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides hydrophobic interactions that enhance binding affinity. These interactions can disrupt the function of target proteins or enzymes, leading to the compound’s biological effects .
Comparison with Similar Compounds
tert-Butyl piperazine-1-carboxylate: This compound lacks the hydroxypropyl group but shares the tert-butyl and piperazine core structure.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a similar tert-butyl and piperazine structure but with a different substituent.
Uniqueness: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis compared to its similar counterparts .
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
IZECLTNHJKKPLG-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


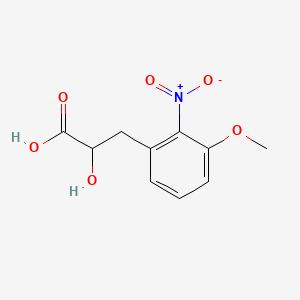
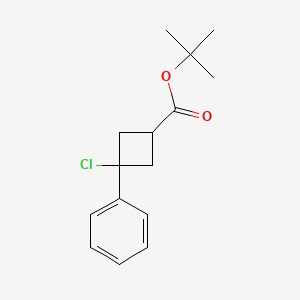

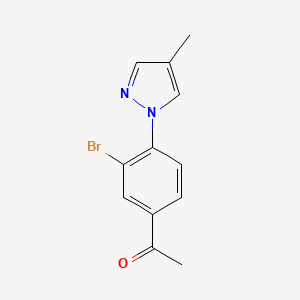
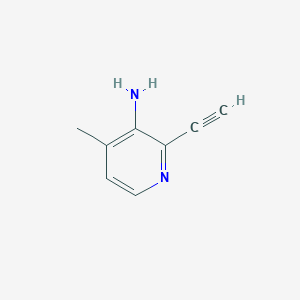

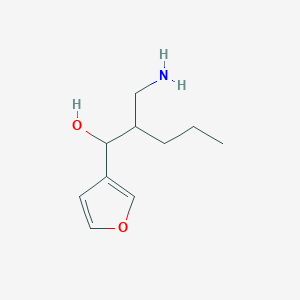

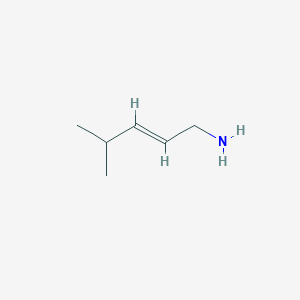
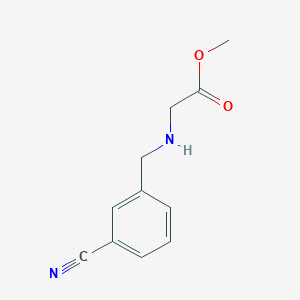
![1-(Difluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B13550064.png)

